molecular formula C16H13NO3S B14258140 4-(4-Nitrophenyl)-3-(phenylsulfanyl)but-3-en-2-one CAS No. 223921-79-7

4-(4-Nitrophenyl)-3-(phenylsulfanyl)but-3-en-2-one

Katalognummer: B14258140
CAS-Nummer: 223921-79-7
Molekulargewicht: 299.3 g/mol
InChI-Schlüssel: SWRDSARWMLSEHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Nitrophenyl)-3-(phenylsulfanyl)but-3-en-2-one is an organic compound characterized by the presence of a nitrophenyl group and a phenylsulfanyl group attached to a butenone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Nitrophenyl)-3-(phenylsulfanyl)but-3-en-2-one typically involves the reaction of 4-nitrobenzaldehyde with a suitable phenylsulfanyl compound under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, leading to the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Nitrophenyl)-3-(phenylsulfanyl)but-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted phenylsulfanyl derivatives.

Wissenschaftliche Forschungsanwendungen

4-(4-Nitrophenyl)-3-(phenylsulfanyl)but-3-en-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-(4-Nitrophenyl)-3-(phenylsulfanyl)but-3-en-2-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the phenylsulfanyl group can interact with thiol-containing biomolecules. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(4-Nitrophenyl)-2-butanone: Lacks the phenylsulfanyl group, leading to different chemical properties and reactivity.

    4-(4-Aminophenyl)-3-(phenylsulfanyl)but-3-en-2-one: Contains an amino group instead of a nitro group, resulting in different biological activity.

Uniqueness

4-(4-Nitrophenyl)-3-(phenylsulfanyl)but-3-en-2-one is unique due to the combination of the nitrophenyl and phenylsulfanyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

223921-79-7

Molekularformel

C16H13NO3S

Molekulargewicht

299.3 g/mol

IUPAC-Name

4-(4-nitrophenyl)-3-phenylsulfanylbut-3-en-2-one

InChI

InChI=1S/C16H13NO3S/c1-12(18)16(21-15-5-3-2-4-6-15)11-13-7-9-14(10-8-13)17(19)20/h2-11H,1H3

InChI-Schlüssel

SWRDSARWMLSEHQ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C(=CC1=CC=C(C=C1)[N+](=O)[O-])SC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.